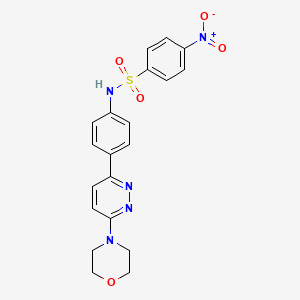

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O5S/c26-25(27)17-5-7-18(8-6-17)31(28,29)23-16-3-1-15(2-4-16)19-9-10-20(22-21-19)24-11-13-30-14-12-24/h1-10,23H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQWSDSQZXGMQKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide typically involves multiple steps, starting with the preparation of the core pyridazine structure. The process often includes:

Formation of the Pyridazine Core: This can be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a halogenated pyridazine derivative.

Phenyl Ring Substitution: The phenyl ring is then attached to the pyridazine core through a coupling reaction, such as Suzuki or Heck coupling.

Introduction of the Nitrobenzenesulfonamide Group: This final step involves the sulfonation of the phenyl ring followed by nitration to introduce the nitro group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and microwave-assisted synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The sulfonamide group can be reduced to a sulfonic acid derivative.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Sulfonic Acid Derivatives: Reduction of the sulfonamide group results in sulfonic acid derivatives.

Substituted Phenyl Derivatives: Electrophilic aromatic substitution yields various substituted phenyl derivatives.

Scientific Research Applications

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Key Observations :

- Pyridazine vs. Quinazoline : The quinazoline-based analog () exhibits potent pro-apoptotic activity (IC50 = 10.29 µM), suggesting that the core scaffold significantly influences biological activity .

- Nitro Group Position : The para-nitro group in the main compound may improve π-π stacking interactions compared to meta-substituted analogs (e.g., ).

Conformational Analysis and Crystallographic Data

provides insights into the conformational preferences of sulfonamide derivatives. In N-(4-chlorophenyl)-4-nitrobenzenesulfonamide, the dihedral angle between the sulfonyl and anilino rings is 31.40°, compared to 36.19° in a related compound . This reduced planarity may influence target binding by modulating steric interactions. For the main compound, the morpholino group’s bulkiness could further increase torsional angles, reducing ring coplanarity and altering binding pocket compatibility.

Biological Activity

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide is a compound of interest due to its potential biological activity, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes a morpholinopyridazin moiety and a nitrobenzenesulfonamide group. The molecular formula is , with a molecular weight of approximately 396.44 g/mol.

Antimicrobial Activity

Research has indicated that derivatives of sulfonamides, including those similar to this compound, exhibit antimicrobial properties. These compounds have been shown to inhibit bacterial growth through various mechanisms, including the inhibition of folate synthesis pathways.

Antiparasitic Activity

A study highlighted the compound's potential against Leishmania donovani, the causative agent of visceral leishmaniasis. The compound demonstrated moderate activity against the intramacrophage form of the parasite, suggesting that modifications to the structure could enhance efficacy against this and other parasitic infections .

The biological activity can be attributed to its interaction with specific biological targets:

- Proteasome Inhibition : Similar compounds have been identified as proteasome inhibitors, which play a crucial role in regulating protein degradation and cellular homeostasis.

- Progesterone Receptor Modulation : The sulfonamide scaffold has been explored for its ability to act as a nonsteroidal antagonist of progesterone receptors, which are implicated in various diseases such as endometriosis and breast cancer .

Pharmacokinetics

Pharmacokinetic studies have shown that modifications to the compound can significantly affect its solubility and metabolic stability. For instance, certain structural modifications led to improved aqueous solubility while maintaining potency .

Case Studies

Several case studies have documented the biological effects of related compounds:

- Leishmaniasis Treatment : A case study demonstrated that a related compound showed promising results in preclinical models for treating visceral leishmaniasis, with dosages leading to sustained blood levels above effective concentrations for extended periods .

- Cancer Research : Another study focused on sulfonamide derivatives as potential anti-cancer agents, reporting significant inhibition of tumor growth in vitro and in vivo models .

Data Summary Table

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.44 g/mol |

| Antimicrobial Activity | Moderate against L. donovani |

| Mechanism | Proteasome inhibition; progesterone receptor antagonism |

| Pharmacokinetics | Improved solubility with structural modifications |

Q & A

Q. What are the optimal synthetic routes for N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide, and what challenges arise during purification?

The synthesis typically involves a multi-step approach:

- Step 1 : Preparation of the morpholinopyridazinyl intermediate via nucleophilic substitution or cyclization reactions.

- Step 2 : Coupling with a nitrobenzenesulfonamide-functionalized phenyl ring using Suzuki-Miyaura cross-coupling or Ullmann-type reactions .

- Challenges : Low yields (30–50%) due to steric hindrance from the morpholine group and competing side reactions. Purification often requires column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from DMSO/water mixtures to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential for confirming regiochemistry of the pyridazinyl group and sulfonamide linkage. Aromatic protons typically appear as multiplets at δ 7.5–8.5 ppm, while the morpholine group shows characteristic signals at δ 3.6–3.8 ppm (N-CH) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity and detects nitro group reduction byproducts .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] at m/z 470.12) .

Advanced Research Questions

Q. How does the compound’s structural configuration influence its efficacy as an enzyme inhibitor in cancer research?

The morpholinopyridazinyl group enhances binding to ATP pockets in kinases (e.g., PARP-1), while the nitrobenzenesulfonamide moiety stabilizes interactions via hydrogen bonding with catalytic residues (e.g., Ser904 in PARP-1). Structure-activity relationship (SAR) studies show that replacing the nitro group with electron-withdrawing substituents (e.g., -CF) increases inhibitory potency (IC < 50 nM vs. 120 nM for the nitro derivative) but reduces solubility .

Q. What computational approaches are recommended for modeling interactions between this compound and target enzymes?

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes. The morpholine oxygen often forms hydrogen bonds with backbone amides (e.g., Gly863 in PARP-1) .

- MD Simulations : GROMACS or AMBER can assess stability of enzyme-ligand complexes over 100-ns trajectories. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA: −35 to −50 kcal/mol) .

- QSAR Models : Develop 2D/3D-QSAR using MOE or Dragon descriptors to optimize substituent effects on activity .

Q. How can conflicting data on biological activity across studies be resolved?

Contradictions in IC values (e.g., 120 nM vs. 250 nM in PARP inhibition assays) may arise from:

- Assay Conditions : Differences in ATP concentrations (1 mM vs. 10 µM) or enzyme isoforms (PARP-1 vs. PARP-2). Standardize protocols using recombinant enzymes and validated substrates .

- Compound Degradation : Nitro group reduction under prolonged incubation (e.g., 24 hrs at 37°C) generates inactive amine derivatives. Stabilize solutions with antioxidants (e.g., 0.1% ascorbic acid) .

- Cellular Uptake : LogP values >3.0 limit solubility; use prodrug strategies (e.g., phosphate esters) to improve bioavailability in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.